3-Fold Higher Systemic Exposure Compared to Progoitrin Epimer
In a stereoselective pharmacokinetic study in rats, epiprogoitrin demonstrated significantly different systemic exposure compared to its epimer, progoitrin. Following intravenous administration, the Cmax and AUC values of epiprogoitrin were approximately 3-fold higher than those of progoitrin [1]. This difference highlights the critical impact of stereochemistry on in vivo behavior and indicates that these epimers are not pharmacokinetically interchangeable.
| Evidence Dimension | Systemic exposure (Cmax, AUC) following intravenous administration |
|---|---|
| Target Compound Data | Cmax and AUC values not provided in abstract, but reported as 'approximately three-fold higher' than progoitrin. |
| Comparator Or Baseline | Progoitrin (epimer); Cmax and AUC values not provided in abstract. |
| Quantified Difference | Epiprogoitrin's Cmax and AUC are ~3-fold higher than progoitrin's after IV dosing. |
| Conditions | Male Sprague–Dawley rats; intravenous administration; UHPLC–MS/MS quantification in plasma. |
Why This Matters
For researchers studying in vivo effects or metabolism, selecting the correct stereoisomer is essential as it dictates plasma concentration and tissue exposure, directly impacting experimental outcomes.
- [1] Zhang J, et al. Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC–MS/MS method. J Pharm Biomed Anal. 2020;180:113062. View Source
